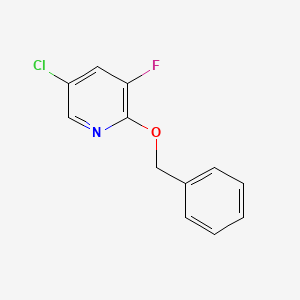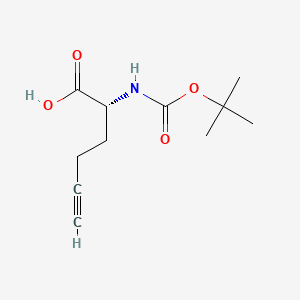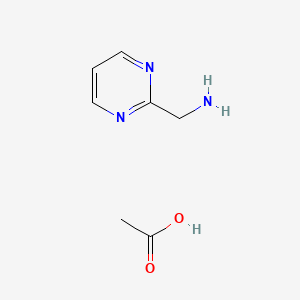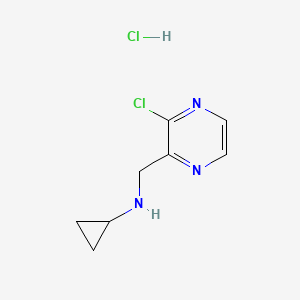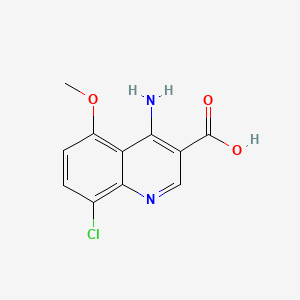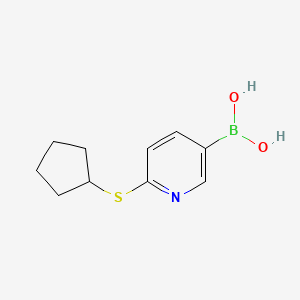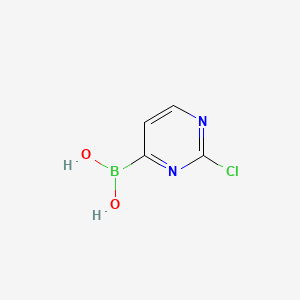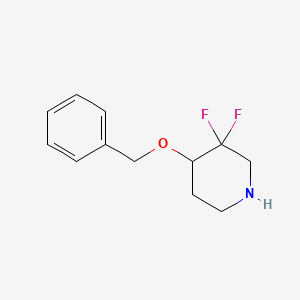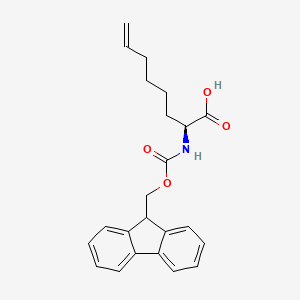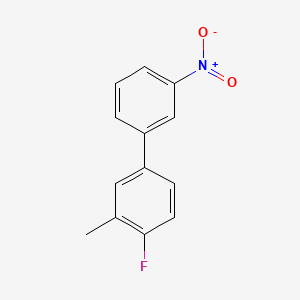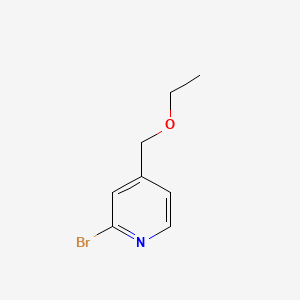![molecular formula C12H12BrFN2O B595268 7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one CAS No. 1272755-88-0](/img/structure/B595268.png)
7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro junction where two rings are connected through a single atom, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
The synthesis of 7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the bromo and fluoro substituents. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these reactions for scale-up, ensuring that the process is both cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one can be compared with other spirocyclic compounds, such as spiroindolines and spirooxindoles. These compounds share the spirocyclic core but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific combination of bromo and fluoro substituents, which can impart distinct chemical and biological properties.
Similar compounds include:
- Spiroindolines
- Spirooxindoles
- Spirotetrahydroquinolines
These compounds can be used as references to understand the unique properties and potential applications of this compound.
Eigenschaften
IUPAC Name |
6-(3-bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O/c13-8-6-7(2-3-9(8)14)10-11(17)16-12(15-10)4-1-5-12/h2-3,6,10,15H,1,4-5H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHBOWYZRDVZLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC(C(=O)N2)C3=CC(=C(C=C3)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
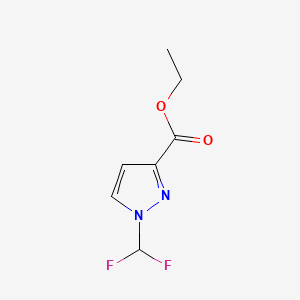
![tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B595188.png)
